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Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor
(APJ), which has been investigated for its potential therapeutic effects in metabolic diseases,
particularly obesity and type 2 diabetes. As an "exerkine" mimetic, Azelaprag aims to replicate
the beneficial metabolic effects of physical exercise. This guide provides a comprehensive
overview of the long-term efficacy of Azelaprag in preclinical models, presenting comparative
data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Data Summary

The preclinical efficacy of Azelaprag has been evaluated in various rodent models of obesity
and diabetes, both as a monotherapy and in combination with other metabolic drugs. The
following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Azelaprag Monotherapy in Diet-
Induced Obese (DIO) Mice
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Parameter

Vehicle

Control

Azelaprag

Duration

Key Findings

Body Weight

Baseline

Protected
against excess

weight gain

>3 months

Azelaprag
monotherapy
demonstrated a
protective effect
against weight
gain in mice on a
high-fat diet.[1]

Body

Composition

Not specified

Improved

>3 months

Treatment with
Azelaprag led to
improved body

composition.[1]

Physical Activity

Not specified

Increased

>3 months

Azelaprag
increased
physical activity
levels in treated

mice.[1]

Energy

Expenditure

Not specified

Increased

>3 months

An increase in
energy
expenditure was
observed with
Azelaprag

treatment.[1]

Glycemic Control
(Alc)

Elevated

Reduced to
levels of lean

controls

2 months

Azelaprag
significantly
improved
glycemic control,
as indicated by
Alc levels.[2]

Oral Glucose

Tolerance

Impaired

25%
improvement in
glucose AUC

2 months

Oral glucose
tolerance was

significantly
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improved with
Azelaprag.[2]

Alower RER
Respiratory Significantly suggests
Exchange Ratio Higher reduced 3 months increased fat
(RER) (overnight) oxidation during

fasting.[2]

Table 2: Efficacy of Azelaprag in Combination Therapy in
DIO Mice
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Combination Vehicle L . o
Combination Duration Key Findings
Therapy Control
Azelaprag +
Tirzepatide
The combination
of Azelaprag and
tirzepatide nearly
doubled the
] ] ) weight loss
Total Weight Tirzepatide N
39% Not specified compared to
Loss alone: ~19.5% ) )
tirzepatide alone,
restoring body
weight to that of
lean controls.[3]
[4][5]
The combination
therapy
Body -~ Restored to lean N i
N Not specified Not specified normalized body
Composition control levels

composition.[4]

[5]

Restored to lean

Muscle function

was restored to

Muscle Function Not specified Not specified levels seen in
control levels
lean control
animals.[4][5]
Azelaprag +
Semaglutide
Weight Loss & Not specified Similar Not specified Azelaprag also
Body synergistic showed
Composition effects to enhanced weight
tirzepatide loss and
combination improved body

composition

when combined
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with semaglutide.

[1]14]

Azelaprag +
Other Oral
Appetite

Suppressants

Positive results

were also seen

] Increased weight with oral GLP-1
Weight Loss & )
-~ loss and - receptor agonist
Body Not specified ) Not specified )
N improved body danuglipron and
Composition »
composition the oral CB1

inverse agonist

rimonabant.[1]

Table 3: Efficacy of Azelaprag in a Diet-Induced

Obese/Streptozotocin (DIO/STZ) Mouse Model of Severe
Diabetic Obesity
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Treatment Baseline Alc Alc Reduction Duration Key Findings
Azelaprag
monotherapy
showed a

Azelaprag significant

6.7% 1.2% (to 5.5%) 12 days o

Monotherapy reduction in Alc,

comparable to

tirzepatide alone.

[2]

Tirzepatide alone

also

demonstrated a
6.7% 1.3% (to 5.4%) 12 days significant

improvement in

Tirzepatide

Monotherapy

glycemic control.

[2]

The combination
therapy resulted
Azelaprag + in a greater Alc
_ _ 6.9% 2.1% (to 4.8%) 12 days _
Tirzepatide reduction than
either

monotherapy.[2]

The combination

] ) led to
_ Tirzepatide I
Weight Loss 26.2% 12 days significantly
alone: 11.2% _
greater weight

loss.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Below are the protocols for the key experiments cited in the assessment of Azelaprag's
efficacy.
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Diet-Induced Obese (DIO) Mouse Model

e Animal Model: Male C57BL/6J mice are typically used.

 Induction of Obesity: Mice are fed a high-fat diet (HFD), commonly with 45% or 60% of
calories derived from fat, for a period of several weeks to months to induce obesity, insulin

resistance, and hyperglycemia.

o Azelaprag Administration: Azelaprag is administered orally, often mixed in the drinking
water (e.g., 1.1 g/L) or via oral gavage.

o Duration of Study: Long-term efficacy studies have been conducted for over 3 months.
e Endpoint Measurements:

o Body Weight and Composition: Body weight is monitored regularly. Body composition (fat
mass, lean mass) is assessed using techniques like Dual-Energy X-ray Absorptiometry
(DEXA).

o Metabolic Phenotyping: Indirect calorimetry is used to measure energy expenditure,
respiratory exchange ratio (RER), and physical activity.

o Glycemic Control: Blood glucose levels, HbAlc, and insulin levels are measured. Oral
Glucose Tolerance Tests (OGTT) are performed to assess glucose homeostasis.

Diet-Induced Obese/Streptozotocin (DIO/STZ) Mouse
Model

¢ Animal Model: Diet-induced obese mice are used as the base model.

 Induction of Beta-Cell Dysfunction: To create a more severe model of diabetic obesity, mice
are treated with low doses of streptozotocin (STZ), a chemical toxic to pancreatic beta cells,

which impairs insulin secretion.

o Azelaprag Administration: Azelaprag is administered orally. In combination studies, it is co-
administered with other agents like tirzepatide (subcutaneous injection).
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» Duration of Study: Studies in this model have been reported to last for approximately 12
days.

e Endpoint Measurements:
o Glycemic Control: Alc is a primary endpoint to assess long-term glycemic control.

o Body Weight and Composition: Changes in body weight and composition are monitored.

Oral Glucose Tolerance Test (OGTT)

o Fasting: Mice are fasted for a defined period, typically 4-6 hours, with free access to water.

e Glucose Administration: A bolus of glucose (usually 2 g/kg body weight) is administered

orally via gavage.

o Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and
at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

e Analysis: Blood glucose levels are measured at each time point. The Area Under the Curve
(AUC) for glucose is calculated to quantify glucose tolerance.

Signaling Pathways and Experimental Workflows
Azelaprag Signaling Pathway

Azelaprag functions as an agonist for the apelin receptor (APJ), a G-protein coupled receptor.
The activation of APJ by apelin (the natural ligand) or an agonist like Azelaprag triggers
several downstream signaling cascades that mediate the metabolic benefits.
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Caption: Azelaprag activates the APJ receptor, initiating downstream signaling.

Preclinical Efficacy Assessment Workflow

The following diagram illustrates a typical workflow for assessing the long-term efficacy of a

compound like Azelaprag in a preclinical setting.
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Caption: Workflow for preclinical assessment of Azelaprag's efficacy.

Comparison with Alternatives and Clinical Context

In preclinical studies, Azelaprag has been compared, primarily in combination, with incretin-
based therapies, which are the current standard of care for obesity and type 2 diabetes.

o Tirzepatide: A dual GIP and GLP-1 receptor agonist.

o Semaglutide: A GLP-1 receptor agonist.
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The preclinical data strongly suggest that Azelaprag has a synergistic effect when combined
with these incretin agonists, leading to greater weight loss and improved metabolic parameters
than the incretins alone.[3][4][5] This is significant because the mechanism of Azelaprag,
acting through the apelin receptor, is distinct from that of the incretins, suggesting a
complementary mode of action.[6] While incretins primarily reduce appetite, Azelaprag is
thought to increase energy expenditure and improve muscle metabolism.[1][6]

It is important to note that despite the promising preclinical and early clinical data, the Phase 2
STRIDES clinical trial of Azelaprag in combination with tirzepatide was discontinued in late
2024 due to observations of elevated liver enzymes in some participants receiving Azelaprag.
[71[8][9] This development underscores the challenges of translating preclinical efficacy and
safety into human clinical outcomes. While the preclinical models did not indicate liver toxicity,
this adverse finding in humans will necessitate further investigation to understand the
discrepancy and to determine the future of Azelaprag's development.

In conclusion, preclinical studies have robustly demonstrated the long-term efficacy of
Azelaprag in improving metabolic parameters in models of obesity and diabetes, particularly in
combination with standard-of-care incretin therapies. The data highlight a promising,
complementary mechanism of action. However, the recent clinical trial setback due to safety
concerns emphasizes the critical need for careful evaluation of safety profiles as drug
candidates move from preclinical to clinical stages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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